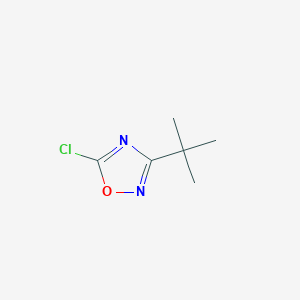

3-Tert-butyl-5-chloro-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl and chloro substituents on the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Tert-butyl-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like manganese dioxide for oxidation reactions. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and ethanol, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various substituted oxadiazoles, while cycloaddition reactions can produce fused ring systems.

Applications De Recherche Scientifique

While a comprehensive article focusing solely on the applications of "3-Tert-butyl-5-chloro-1,2,4-oxadiazole" with detailed data tables and case studies is not available from the provided search results, the information below compiles relevant findings regarding similar compounds and their applications in scientific research.

1,2,4-Oxadiazole Derivatives in Drug Discovery

1,2,4-Oxadiazole is a heterocyclic compound with a broad spectrum of biological activities, making it a valuable scaffold in drug discovery . Research indicates that 1,2,4-oxadiazole derivatives have anti-inflammatory, analgesic, anti-depressive, anticancer, and anti-diabetic effects . Moreover, compounds containing the 1,2,4-oxadiazole ring exhibit antimicrobial activity .

Antimicrobial Applications

Modifications of the 1,2,4-oxadiazole class of antimicrobial compounds have been explored to target bacterial pathogens . For instance, 3-trichloromethyl-5-methyl-1,2,4-oxadiazole demonstrates systemic and soil fungicidal activity .

Anticancer Research

Several studies highlight the potential of 1,2,4-oxadiazole derivatives in cancer treatment .

- Mironov et al. synthesized derivatives of Lambertianic acid with a substituted-1,2,4-oxadiazole heterocycle, which exhibited more favorable biological activity than Lambertianic Acid itself, with sub-micromolar GI50 values against human childhood and adult T acute lymphoblastic leukemia, MT-4, and human adult acute monocytic leukemia cancer cell lines . These compounds also demonstrated greater cytotoxic activity than doxorubicin .

- Abd el hameid M. K. reported novel 1,2,4-oxadiazole derivatives as analogs of Terthiophene, Terpyridine, and Prodigiosin, showing potent cytotoxic and pro-apoptotic properties against various types of carcinoma . These compounds exhibited high activity against MCF-7 and HCT-116 cancer cell lines and arrested cell proliferation at the G1 phase in MCF-7 cells, triggering apoptosis .

- Kumar P. S. et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and examined their biological activity against A549, MCF-7, human amelanotic melanoma, and HT-29 cancer cell lines . Analogs demonstrated comparable or slightly lower potency than combretastatin-A4, with one analog showing the highest activity toward the A549 cell line .

Synthesis and Preparation

The synthesis of 1,2,4-oxadiazole derivatives has been detailed in several patents and research articles . For example, a patent describes the preparation of 3-(t-butyl)-5-trichloromethyl-1,2,4-oxadiazole .

Illustrative Examples of Oxadiazole Compounds

Examples of oxadiazole compounds include :

- 3-(alpha-chloroethyl)-5-methyl-1,2,4-oxadiazole

- 3-phenyl-S-trichloromethyl-1,2,4-oxadiazole

- 3-methyl-5-trichloromethyl-1,2,4-oxadiazole

- 3-ethyl-S-trichloromethyl-1,2,4-oxadiazole

Mécanisme D'action

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, disrupting essential biological pathways in pathogens. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole: Similar in structure but with a p-tolyl substituent instead of a chloro group.

3-(tert-Butyl)-5-(chloromethyl)-1,2,4-oxadiazole: Contains a chloromethyl group instead of a chloro group.

Uniqueness

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is unique due to the combination of its tert-butyl and chloro substituents, which impart distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention due to its significant biological activities. This compound features a unique chemical structure that includes a tert-butyl group and a chloro substituent, contributing to its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula: C₇H₁₁ClN₂O

- Molecular Weight: 174.63 g/mol

- Structural Characteristics:

- A five-membered ring containing two nitrogen atoms and one oxygen atom.

- A tert-butyl group at position 3.

- A chloro group at position 5.

This structural arrangement imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential as an anti-infective agent against various pathogens:

- Antibacterial Activity: The compound shows activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to multiple drugs .

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral enzymes or receptors.

- Antileishmanial Activity: The compound has also demonstrated efficacy against Leishmania species, indicating its potential use in treating leishmaniasis.

The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:

- Enzyme Inhibition: The compound may interact with key enzymes involved in pathogen metabolism or replication. For instance, it has been suggested that it could inhibit topoisomerase I activity, a critical enzyme for DNA replication in many cancer cells .

- Receptor Modulation: Interaction with specific receptors may disrupt essential signaling pathways in pathogens or cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring can significantly impact biological activity. For example:

Propriétés

Formule moléculaire |

C6H9ClN2O |

|---|---|

Poids moléculaire |

160.60 g/mol |

Nom IUPAC |

3-tert-butyl-5-chloro-1,2,4-oxadiazole |

InChI |

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 |

Clé InChI |

QVYMTOPXBBNHAD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NOC(=N1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.